1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydropyridine ring, chlorinated and fluorinated phenyl groups, and a carboxamide functional group.
Biochemical Analysis
Biochemical Properties
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to bind to the stimulator of interferon genes (STING) protein, which is an adaptor protein involved in innate immunity . This interaction promotes the oligomerization and activation of STING, leading to downstream signaling pathways essential for immune responses . The compound’s ability to stabilize STING oligomers highlights its potential in modulating immune functions.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those related to immune responses. By activating STING, the compound enhances the production of type I interferons and other cytokines, which are critical for antiviral and antitumor immunity . Additionally, it affects gene expression by inducing the transcription of genes involved in immune responses, thereby modulating cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to a cryptic pocket in the transmembrane domain of STING, promoting its oligomerization and activation . This binding induces conformational changes in STING, facilitating its interaction with downstream signaling molecules and leading to the activation of immune response pathways. The compound’s ability to stabilize STING oligomers is crucial for its function as an immune modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and immune dysregulation. Understanding the dosage thresholds and optimizing the therapeutic window are crucial for the compound’s safe and effective use in clinical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments affect its activity and function. Studies have shown that it is transported efficiently within cells, reaching its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization in the endoplasmic reticulum and Golgi apparatus is essential for its interaction with STING and subsequent activation of immune responses . Understanding the mechanisms governing its subcellular localization will provide insights into its functional roles.
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the chlorinated and fluorinated phenyl groups. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-fluoroaniline to form an intermediate, which is then cyclized to form the dihydropyridine ring.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated and fluorinated positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives and reduced forms of the compound
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: Similar in structure but with an isoxazole ring instead of a dihydropyridine ring.
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine: Another compound with chlorinated and fluorinated phenyl groups but with a different core structure.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-16-7-2-8-17(22)15(16)11-24-9-3-6-14(19(24)26)18(25)23-13-5-1-4-12(21)10-13/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDYKQLCMGOXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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